2-(Aminomethyl)-5-methoxyphenol molecular weight and formula C8H11NO2
2-(Aminomethyl)-5-methoxyphenol molecular weight and formula C8H11NO2
An In-Depth Technical Guide to 2-(Aminomethyl)-5-methoxyphenol (C₈H₁₁NO₂)
Abstract: This technical guide provides a comprehensive overview of 2-(Aminomethyl)-5-methoxyphenol, a chemical compound with the formula C₈H₁₁NO₂. While not extensively documented in publicly available literature, its structural motifs—a substituted phenol ring, a methoxy group, and a primary aminomethyl side chain—position it as a versatile building block for medicinal chemistry and materials science. This document consolidates its fundamental physicochemical properties, proposes a logical and detailed synthetic pathway with accompanying protocols, discusses potential applications in drug discovery, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Core Molecular Identity and Physicochemical Properties
2-(Aminomethyl)-5-methoxyphenol is an aromatic organic compound. Its identity is defined by a phenol ring substituted with an aminomethyl group at position 2 and a methoxy group at position 5. The accurate characterization of this molecule is paramount for its use in any research or development context.
Key Identifiers and Molecular Structure
The fundamental properties of 2-(Aminomethyl)-5-methoxyphenol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| CAS Number | 164515-08-6 | [1][3] |
| IUPAC Name | 2-(Aminomethyl)-5-methoxyphenol | N/A |
| Synonyms | 2-HYDROXY-4-METHOXYBENZYLAMINE | [1] |
| SMILES | COc1ccc(CN)c(O)c1 | [1] |
| InChI Key | ALHCLEQKEZOJIY-UHFFFAOYSA-N | [1] |
The Critical Importance of Isomeric Specificity
The molecular formula C₈H₁₁NO₂ is shared by numerous isomers, some of which are highly significant biologically. Distinguishing the target compound from its isomers is crucial for experimental design and interpretation. For instance, the well-known neurotransmitter Dopamine shares this formula but has a distinct catechol (1,2-dihydroxybenzene) structure.[4][5]
Another critical isomer is 5-(Aminomethyl)-2-methoxyphenol (CAS 89702-89-6), also known as isovanillylamine.[2][6] While possessing the same functional groups, their different substitution pattern on the aromatic ring leads to distinct chemical reactivity and biological activity. Researchers must confirm the identity of their material using rigorous analytical methods to avoid misinterpretation of results.
Synthesis, Purification, and Analytical Validation
A validated, high-yield synthesis for 2-(Aminomethyl)-5-methoxyphenol is not prominently described in peer-reviewed literature. However, based on established principles of organic chemistry, a robust and logical synthetic route can be designed.
Proposed Retrosynthetic Analysis & Forward Synthesis Pathway
The most logical approach involves a two-step sequence starting from a commercially available precursor, 4-methoxyphenol. This pathway leverages a regioselective formylation followed by reductive amination.
Causality of Pathway Selection: This route is chosen for its efficiency and high degree of predictability.
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Formylation: Ortho-formylation of phenols is a well-established transformation. The Duff reaction is selected here for its operational simplicity and use of hexamethylenetetramine as a stable, solid formaldehyde equivalent, which is often more manageable than gaseous formaldehyde or paraformaldehyde.
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Reductive Amination: This is one of the most effective methods for amine synthesis from carbonyls. It proceeds via an intermediate imine, which is reduced in situ. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, minimizing the risk of over-reduction or side reactions.
Caption: Proposed two-step synthesis of 2-(Aminomethyl)-5-methoxyphenol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; success at each step is confirmed analytically before proceeding.
Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde (Duff Reaction)
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenol (1.0 eq.), hexamethylenetetramine (1.5 eq.), and trifluoroacetic acid (10-15 mL per mole of phenol).
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Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 6-8 hours. The mixture will become a thick, dark slurry.
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Workup & Hydrolysis: Cool the mixture to room temperature. Slowly add 3M aqueous HCl (5 eq.) and heat the mixture to reflux for 1 hour to hydrolyze the intermediate iminium salt.
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Extraction: After cooling, extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Validation: The crude product should be a yellow-to-brown solid. Confirm the structure via ¹H NMR (presence of an aldehyde proton ~9.8 ppm) and TLC analysis before proceeding. Purify by column chromatography on silica gel if necessary.
Step 2: Synthesis of 2-(Aminomethyl)-5-methoxyphenol (Reductive Amination)
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Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq.) and ammonium acetate (10 eq.) in methanol (15-20 mL per gram of aldehyde). Stir at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction & Quenching: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's completion by TLC. Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~6-7.
-
Purification: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate. The product, being a primary amine, may require basification of the aqueous layer (e.g., with NaHCO₃) for efficient extraction. Combine organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography to yield the final compound.
Analytical Validation Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the final product.
Caption: Workflow for the validation of synthesized 2-(Aminomethyl)-5-methoxyphenol.
Potential Applications in Research and Drug Development
2-(Aminomethyl)-5-methoxyphenol represents a valuable, yet under-explored, scaffold for the synthesis of novel bioactive molecules. Its utility stems from the strategic placement of its three key functional groups.
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Phenolic Hydroxyl Group: Acts as a hydrogen bond donor and acceptor, and can be a key interaction point with biological targets. It is also a handle for further chemical modification (e.g., etherification).
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Primary Amine: A basic and nucleophilic center, crucial for forming salts to improve solubility or for engaging in hydrogen bonding or ionic interactions with receptors. It is a common feature in many neurotransmitter mimetics.
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Methoxy Group: Modulates the electronic properties and lipophilicity of the molecule. It can block metabolic oxidation at that position and often contributes to target binding.
Scaffold for Bioactive Compound Libraries
The compound is an ideal starting point for creating libraries of drug candidates through derivatization of its primary amine and phenolic hydroxyl groups.
Caption: Derivatization potential of the core scaffold for drug discovery.
Precursor for CNS-Active Agents
Given its structural resemblance to catecholamine neurotransmitters, this scaffold is a promising candidate for developing ligands targeting central nervous system (CNS) receptors, such as adrenergic, dopaminergic, or serotonergic receptors. Modifications to the amine and the aromatic system could fine-tune selectivity and potency.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the known hazards of structurally similar aminophenols.[7][8][9]
Hazard Profile (Anticipated)
| Hazard Class | Anticipated Statement |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Recommended Handling and PPE
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working with a powder or generating aerosols, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Conditions
Based on supplier recommendations for analogous compounds, proper storage is crucial for maintaining chemical integrity.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, particularly of the phenol group.
-
Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended.
-
Container: Keep in a tightly sealed container.
References
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Molport. (n.d.). 2-(aminomethyl)-5-methoxyphenol. Retrieved from [Link]
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Chemicalbridge. (n.d.). 2-(Aminomethyl)-5-methoxyphenol. Retrieved from [Link]
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PubChem. (n.d.). 5-(Aminomethyl)-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Erowid. (n.d.). Synthesis of Aminomethyl Derivatives of 2-Hydroxy-5-methoxythiophenol. Retrieved from [Link]
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IDIGER. (n.d.). 2-(Aminomethyl)-5-methoxyphenol hydrochloride. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-methoxyphenol.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenol, 4-ethyl-2-methoxy-.
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Wikipedia. (n.d.). C8H11NO2. Retrieved from [Link]
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PubChem. (n.d.). Dopamine. National Center for Biotechnology Information. Retrieved from [Link]
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